4,4'-Difluoro-3'-nitrobiphenyl
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Overview
Description
4,4’-Difluoro-3’-nitrobiphenyl is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-3’-nitrobiphenyl typically involves the nitration of 4,4’-difluorobiphenyl. One common method includes the reaction of 4,4’-difluorobiphenyl with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of 4,4’-Difluoro-3’-nitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The nitration process is optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Difluoro-3’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4,4’-Difluoro-3’-aminobiphenyl.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Difluoro-3’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-3’-nitrobiphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
4,4’-Dinitrobiphenyl: Contains two nitro groups, leading to different reactivity and applications.
4-Fluoro-3-nitrobiphenyl: Has only one fluorine atom, affecting its chemical properties and reactivity
Uniqueness
4,4’-Difluoro-3’-nitrobiphenyl is unique due to the presence of both fluorine atoms and a nitro group, which confer distinct chemical properties. This combination allows for selective reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
7602-93-9 |
---|---|
Molecular Formula |
C12H7F2NO2 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H7F2NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H |
InChI Key |
YFFSYOSAAQNYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Origin of Product |
United States |
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